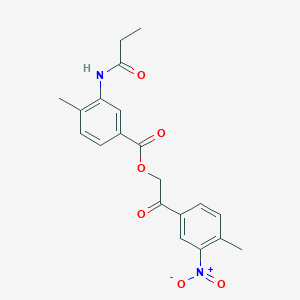![molecular formula C19H19NO5S B3527928 DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE](/img/structure/B3527928.png)
DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE
Vue d'ensemble
Description
DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is an organic compound with a complex structure, characterized by the presence of both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE typically involves multi-step organic reactions. One common method includes the reaction of 2-(ethylsulfanyl)benzoic acid with dimethyl terephthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
DIMETHYL 2-AMINOTEREPHTHALATE: Similar in structure but lacks the ethylsulfanyl group.
DIMETHYL 2-{[2-(ACETYLOXY)BENZOYL]AMINO}TEREPHTHALATE: Contains an acetyloxy group instead of the ethylsulfanyl group.
Uniqueness
DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
dimethyl 2-[(2-ethylsulfanylbenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-26-16-8-6-5-7-14(16)17(21)20-15-11-12(18(22)24-2)9-10-13(15)19(23)25-3/h5-11H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINQBNILVUKVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B3527850.png)
![3-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]THIOUREA](/img/structure/B3527855.png)
![5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B3527859.png)
![N-[3-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B3527866.png)
![methyl 2-chloro-5-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3527873.png)


![dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3527889.png)

![4-bromobenzyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B3527903.png)
![methyl 4,5-dimethoxy-2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B3527910.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3527922.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3527931.png)
![[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-ethoxyphenyl] furan-2-carboxylate](/img/structure/B3527935.png)
